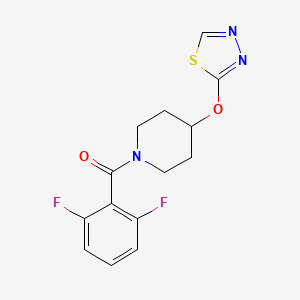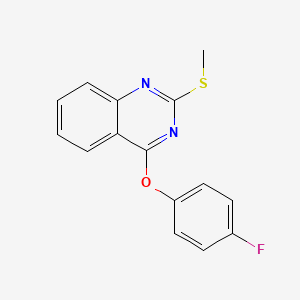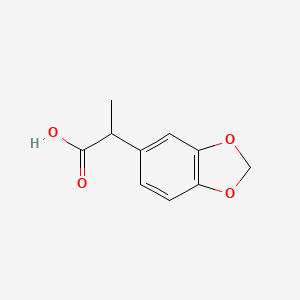
2-(2H-1,3-benzodioxol-5-yl)propanoic acid
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)propanoic acid is a synthetic compound belonging to the class of benzodioxoles. This compound is characterized by a benzodioxole ring attached to a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of Propanoic Acid Moiety: The benzodioxole ring is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of benzodioxole-5-carboxylic acid.
Reduction: Formation of benzodioxole-5-propanol.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Explored for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to known COX inhibitors.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Cytotoxicity: It may induce cytotoxic effects in cancer cells by interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure with additional methoxy groups.
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid: Contains an amino group instead of a carboxylic acid group.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)propanoic acid is unique due to its specific combination of the benzodioxole ring and propanoic acid moiety, which imparts distinct chemical and biological properties. Its potential as a COX inhibitor and its versatility in chemical synthesis make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUTPFVAAMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25476-44-2 | |
| Record name | 2-(1,3-dioxaindan-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2514151.png)
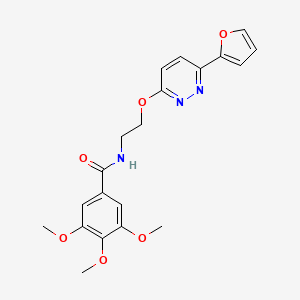
![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2514159.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)
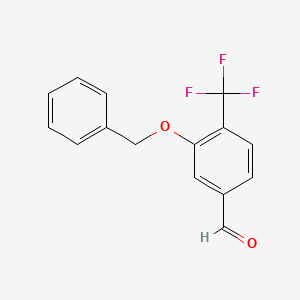
![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)
![methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate](/img/structure/B2514166.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
